molecular formula C20H19BrN4O4 B11662106 4-bromo-N,N'-bis(2-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

4-bromo-N,N'-bis(2-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B11662106
M. Wt: 459.3 g/mol
InChI Key: CLMQJYNCAFENRK-UHFFFAOYSA-N
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Description

4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrazole core substituted with bromine, methoxyphenyl groups, and carboxamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of Carboxamide Groups: The carboxamide functionalities can be formed through the reaction of the pyrazole derivative with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N3,N5-BIS(2-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
  • 4-BROMO-N3,N5-BIS(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Uniqueness

4-BROMO-N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and biological activities.

Properties

Molecular Formula

C20H19BrN4O4

Molecular Weight

459.3 g/mol

IUPAC Name

4-bromo-3-N,5-N-bis(2-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H19BrN4O4/c1-25-18(20(27)23-13-9-5-7-11-15(13)29-3)16(21)17(24-25)19(26)22-12-8-4-6-10-14(12)28-2/h4-11H,1-3H3,(H,22,26)(H,23,27)

InChI Key

CLMQJYNCAFENRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Br)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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